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Introduction

5-Carboxymethyl-2-thiouridine (cm>S2U) is a post-transcriptionally modified pyrimidine
nucleoside, an analogue of uridine, found in transfer RNA (tRNA). This modification, typically
occurring at the wobble position (position 34) of the anticodon loop, plays a critical role in the
fidelity and efficiency of protein translation. The presence of a sulfur atom at the 2-position and
a carboxymethyl group at the 5-position of the uracil base confers unique chemical and
structural properties that influence codon recognition and the stability of the tRNA structure.
This technical guide provides a detailed overview of the chemical structure, physicochemical
properties, biological role, and relevant experimental methodologies for the study of 5-
Carboxymethyl-2-thiouridine.

Chemical Structure and Identification

5-Carboxymethyl-2-thiouridine is systematically named 1,2,3,4-Tetrahydro-4-oxo-1-3-D-
ribofuranosyl-2-thioxo-5-pyrimidineacetic acid.[1] Its structure consists of a ribose sugar linked
to a 2-thiouracil base which is further substituted with a carboxymethyl group at the C5 position.
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Table 1: Chemical Identifiers for 5-Carboxymethyl-2-thiouridine

Identifier

Value

Reference

CAS Number

58479-77-9

[1]

Chemical Formula

C11H14N207S

[1]

Molecular Weight

318.3 g/mol

[1]

SMILES

C1=C(C(=0)NC(=S)N1[C@H]
2--INVALID-LINK--
C0)0">C@@HO)CC(=0)0

[1]

InChl

INChl=1S/C11H14N207S/c14-
3-5-7(17)8(18)10(21-5)13-2-
4(1-6(15)16)9(19)12-
11(13)20/h2,5,7-8,10,14,17-
18H,1,3H2,(H,15,16)
(H,12,19,20)/t5-,7-,8-,10-/m1/s
1

Synonyms

1,2,3,4-Tetrahydro-4-oxo-1-b-
D-ribofuranosyl-2-thioxo-5-

pyrimidineacetic acid

[1]
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Physicochemical Properties

Experimental data for the physicochemical properties of 5-Carboxymethyl-2-thiouridine are
not readily available in the public domain. The table below presents available data and
predicted values for closely related compounds.

Table 2: Physicochemical Properties of 5-Carboxymethyl-2-thiouridine and Related

Compounds
5-
(carboxymethylami
5-Carboxymethyl-2-
Property L nomethyl)-2- Reference
thiouridine T
thiouridine
(cmnm>3s2U)
Melting Point Data not available Data not available
Solubility Data not available Data not available
pKa Data not available 8.0 (predicted) [2]
Density Data not available 1.79 g/lcm3 (predicted)

Biological Role and Significance

5-Carboxymethyl-2-thiouridine and its derivatives are integral components of the
translational machinery in all domains of life.[3] Located at the wobble position of the tRNA
anticodon, these modifications are crucial for:

» Codon Recognition: The 2-thio modification restricts the conformational flexibility of the
ribose ring, favoring a C3'-endo pucker. This pre-structures the anticodon loop for efficient
and accurate base pairing with the corresponding codon on the messenger RNA (MRNA).
Specifically, 2-thiouridine derivatives enhance the recognition of purine bases (A and G) in
the third position of the codon.[4]

o Translational Fidelity: By ensuring correct codon-anticodon pairing, cm>S2U and related
modifications prevent frameshifting errors during protein synthesis.[3]
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o tRNA Stability: The thio-modification can contribute to the overall structural integrity of the
tRNA molecule.

The biosynthesis of 2-thiouridine derivatives involves a complex enzymatic pathway that
utilizes a sulfur relay system to deliver sulfur to the uridine base within the tRNA molecule.

Signaling and Biosynthetic Pathways

The formation of 2-thiouridine at the wobble position of tRNA is a multi-step enzymatic process.
In eukaryotes, this is primarily accomplished by the URM1 and UBA4 pathway. The general
workflow involves the activation of ubiquitin-related modifier 1 (Urm1) by Uba4, followed by the
transfer of sulfur to the tRNA.

Click to download full resolution via product page
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Biosynthesis of 2-Thiouridine in Eukaryotic tRNA.

Experimental Protocols
Chemical Synthesis of 5-Carboxymethyluridine
Derivatives

While a specific protocol for 5-Carboxymethyl-2-thiouridine is not readily available, a general
approach for the synthesis of related 5-substituted uridine nucleosides involves the following
key steps. The synthesis of 5-carboxymethyluridine has been reported, providing a basis for
potential synthetic routes to its 2-thio derivative.[5][6]

General Synthetic Strategy:

» Preparation of the 5-substituted uracil base: This often involves the condensation of a
suitable precursor, such as S-ethylthiourea, with a substituted three-carbon unit, like diethyl
formylsuccinate, to form the pyrimidine ring.[6]

o Glycosylation: The modified uracil base is then coupled with a protected ribose derivative,
typically a ribosyl chloride or acetate, to form the nucleoside. This step often employs
methods like the silyl method or condensation with mercuric salts.

o Deprotection: The protecting groups on the ribose sugar are removed to yield the final
nucleoside.

A reported synthesis of 5-carboxymethylaminomethyl-2-thiouridine involved a 4-step
conversion from 2',3'-O-isopropylidene-2-thiouridine, highlighting a potential route for
introducing the C5-substituent onto a pre-formed 2-thiouridine scaffold.[7]

Analysis by Liquid Chromatography-Mass Spectrometry
(LC-MS)

LC-MS is a powerful technique for the detection and quantification of modified nucleosides in
biological samples. The general workflow for the analysis of 5-Carboxymethyl-2-thiouridine in
tRNA is as follows:

1. tRNA Isolation and Hydrolysis:
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Total RNA is extracted from the biological sample of interest.

tRNA is then purified from the total RNA pool, often by methods such as polyacrylamide gel
electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail
of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

. LC-MS/MS Analysis:

Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-
phase HPLC. A C18 column is commonly used with a gradient of a polar mobile phase (e.g.,
agueous ammonium acetate) and a less polar organic modifier (e.g., acetonitrile).

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass
spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-
TOF).

Quantification: Quantification is achieved using multiple reaction monitoring (MRM) on a
triple quadrupole instrument or by extracting the ion chromatogram of the accurate mass of
the protonated molecule on a high-resolution instrument.
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Workflow for LC-MS based analysis of tRNA modifications.

Spectral Data
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Detailed experimental NMR and UV-Vis spectra for 5-Carboxymethyl-2-thiouridine are not
widely published. However, the characteristic spectral features of related compounds can
provide insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR: The proton NMR spectrum of uridine derivatives shows characteristic signals for
the ribose protons and the protons on the uracil base. The anomeric proton (H1'") of the
ribose typically appears as a doublet around 5.8-6.0 ppm. The H6 proton of the uracil base is
also a distinct doublet.

e 13C NMR: The carbon NMR spectrum is particularly useful for identifying the thiocarbonyl
group. The C2 carbon in 2-thiouridine resonates significantly downfield (around 175-180
ppm) compared to the corresponding carbonyl carbon in uridine (around 150-152 ppm). The
C4 carbonyl carbon appears at around 163-166 ppm.

UV-Vis Spectroscopy: 2-Thiouridine and its derivatives exhibit a characteristic UV absorption
maximum at a longer wavelength compared to uridine. While uridine has a Amax around 262
nm at neutral pH, 2-thiouridines typically show a Amax in the range of 275-285 nm, with a
shoulder or a second maximum at a shorter wavelength. This red shift is due to the presence of
the sulfur atom.

Conclusion

5-Carboxymethyl-2-thiouridine is a vital modified nucleoside that fine-tunes the process of
protein synthesis. Its unique chemical structure imparts specific properties that are essential for
accurate codon reading and overall tRNA function. While some of its physicochemical
properties and detailed synthetic protocols require further investigation, the analytical methods
for its detection and quantification are well-established. Continued research into the
biosynthesis and biological roles of cm>S2U and other tRNA modifications will undoubtedly
provide deeper insights into the intricate regulation of gene expression and its implications in
health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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